2-(2-Chloroethyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

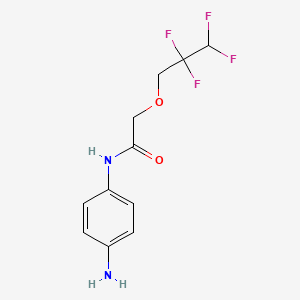

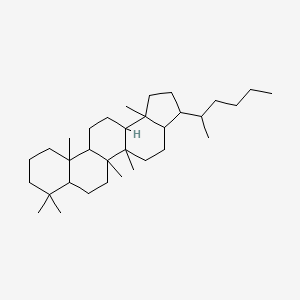

2-(2-クロロエチル)ピロリジン: 1-(2-クロロエチル)ピロリジン は、ハロゲン化アルキル置換ピロリジンです。その化学式はC₆H₁₂ClN であり、塩酸塩(C₆H₁₂ClN·HCl)として存在します。 この化合物は、研究と産業の両方でさまざまな用途があります .

2. 製法

a. 合成経路: 2-(2-クロロエチル)ピロリジンの合成は、ピロリジンと2-クロロエタノールの反応を含みます。この反応は求核置換反応を経て進行し、目的の化合物が生成されます。反応は次のように表すことができます。

ピロリジン+2-クロロエタノール→2-(2-クロロエチル)ピロリジン

b. 反応条件: この反応は通常、穏やかな条件下で起こり、ピロリジンが求核剤として作用します。適切な溶媒とルイス酸触媒を使用すると、収率が向上する可能性があります。

c. 工業生産方法: 2-(2-クロロエチル)ピロリジンは、大規模には生産されていませんが、他の化合物の合成の中間体として役立っています。

3. 化学反応解析

a. 反応の種類: 2-(2-クロロエチル)ピロリジンは、次のようなさまざまな反応を起こすことができます。

求核置換: その合成で示されているように、この化合物は求核剤と容易に反応します。

開環反応: ピロリジン環は、特定の条件下で開環する可能性があります。

塩基触媒加水分解: ピロリジン環を切断するために使用されます。

アルキル化剤: さらなる誘導体化に使用されます。

c. 主な生成物: 主な生成物は、特定の反応条件と存在する置換基によって異なります。加水分解により、2-クロロエチルアミンとピロリジンが生成される場合があります。

4. 科学研究における用途

2-(2-クロロエチル)ピロリジンは、次のような分野で用途があります。

医薬品化学: 潜在的な医薬品の設計における構成要素として役立ちます。

ケミカルバイオロジー: 研究者は、その反応性と生体分子との相互作用を調べています。

産業: さまざまな化合物の合成に役立っています。

準備方法

a. Synthetic Routes: The synthesis of 2-(2-Chloroethyl)pyrrolidine involves the reaction of pyrrolidine with 2-chloroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction can be represented as follows:

Pyrrolidine+2-Chloroethanol→this compound

b. Reaction Conditions: The reaction typically occurs under mild conditions, with pyrrolidine acting as the nucleophile. The use of a suitable solvent and a Lewis acid catalyst may enhance the yield.

c. Industrial Production Methods: While this compound is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.

化学反応の分析

a. Types of Reactions: 2-(2-Chloroethyl)pyrrolidine can undergo various reactions, including:

Nucleophilic substitution: As demonstrated in its synthesis, the compound readily reacts with nucleophiles.

Ring-opening reactions: The pyrrolidine ring can open under specific conditions.

Base-catalyzed hydrolysis: To cleave the pyrrolidine ring.

Alkylating agents: Used for further derivatization.

c. Major Products: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis may yield 2-chloroethylamine and pyrrolidine.

科学的研究の応用

2-(2-Chloroethyl)pyrrolidine finds applications in:

Medicinal chemistry: It serves as a building block for designing potential drugs.

Chemical biology: Researchers explore its reactivity and interactions with biomolecules.

Industry: It contributes to the synthesis of various compounds.

作用機序

この化合物の作用機序は、その特定の用途によって異なります。それはアルキル化剤として作用し、細胞プロセスに影響を与えたり、特定の標的に結合したりする可能性があります。

6. 類似化合物の比較

2-(2-クロロエチル)ピロリジンは、ピロリジン環とクロロエチル基を持つという点でユニークですが、次のような類似の化合物が存在します。

- 1-(2-ブロモエチル)ピロリジン

- 4-(2-クロロエチル)モルホリン塩酸塩

- 2-(ジフェニルホスフィノ)テレフタル酸1-メチル4-ペンタフルオロフェニルジエステル

類似化合物との比較

While 2-(2-Chloroethyl)pyrrolidine is unique due to its pyrrolidine ring and chloroethyl group, similar compounds include:

- 1-(2-Bromoethyl)pyrrolidine

- 4-(2-Chloroethyl)morpholine hydrochloride

- 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester

These compounds share structural features but differ in substituents and reactivity .

特性

IUPAC Name |

2-(2-chloroethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTGOZXZVTWOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)

![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)

![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)